(S,S)-Ethambutol-d4 dihydrochlorure

Vue d'ensemble

Description

Labeled Ethambutol. Antibacterial (tuberculostatic).

Applications De Recherche Scientifique

Recherche sur le traitement de la tuberculose

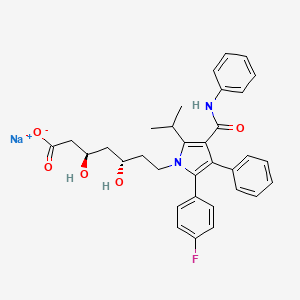

(S,S)-Ethambutol-d4 dihydrochlorure: est principalement utilisé dans le traitement de la tuberculose (TB). Il s’agit d’une version marquée isotopiquement stable de l’Ethambutol, qui est un agent bactériostatique qui agit en inhibant la synthèse de la paroi cellulaire mycobactérienne. Les chercheurs utilisent la version deutérée pour étudier la pharmacocinétique et les voies métaboliques de l’Ethambutol dans le traitement de la tuberculose {svg_1} {svg_2} {svg_3}.

Études d’activité antimycobactérienne

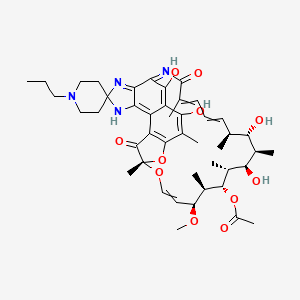

Ce composé est également utilisé dans des études explorant de nouveaux traitements contre les infections mycobactériennes. Son rôle dans l’inhibition de l’activité de l’arabinosyltransférase est crucial pour comprendre le mécanisme d’action contre diverses souches mycobactériennes, y compris celles résistantes aux médicaments de première ligne {svg_4}.

Étalon de référence analytique

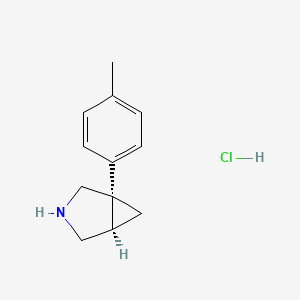

En chimie analytique, Ethambutol-d4 Dihydrochlorure sert d’étalon de référence. Il contribue au développement de méthodes analytiques pour détecter et quantifier la présence d’Ethambutol dans des échantillons biologiques, ce qui est essentiel pour la surveillance thérapeutique des médicaments {svg_5}.

Pharmacodynamique et toxicologie

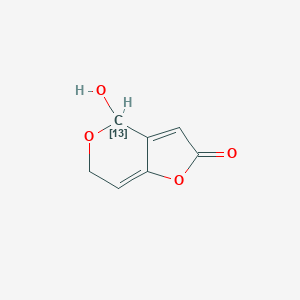

La forme deutérée de l’Ethambutol est utilisée dans des études de pharmacodynamique et de toxicologie pour étudier les effets du médicament sur les systèmes biologiques. Ces études sont essentielles pour déterminer les niveaux de dosage sûrs et comprendre les effets secondaires potentiels {svg_6}.

Développement et optimisation des médicaments

Les chercheurs utilisent Ethambutol-d4 Dihydrochlorure dans le processus de développement des médicaments pour optimiser la formulation et la stabilité de l’Ethambutol. Il aide à l’investigation des interactions médicamenteuses et à l’amélioration des systèmes d’administration des médicaments {svg_7}.

Spectrométrie de masse par dilution isotopique

En spectrométrie de masse, le composé est utilisé pour la dilution isotopique, une technique quantitative qui améliore la précision de la mesure de l’Ethambutol dans des matrices biologiques complexes {svg_8}.

Analyse structurale et conformationnelle

La version deutérée permet une analyse structurale et conformationnelle détaillée de l’Ethambutol grâce à des techniques comme la spectroscopie RMN. Cette analyse est cruciale pour comprendre les interactions de liaison du médicament et son mécanisme d’action {svg_9}.

Objectifs éducatifs et de formation

Enfin, Ethambutol-d4 Dihydrochlorure est utilisé dans les milieux éducatifs, fournissant un exemple pratique pour les étudiants apprenant le marquage isotopique et ses applications dans la recherche médicale {svg_10}.

Propriétés

IUPAC Name |

(2S)-2-[[1,1,2,2-tetradeuterio-2-[[(2S)-1-hydroxybutan-2-yl]amino]ethyl]amino]butan-1-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2O2.2ClH/c1-3-9(7-13)11-5-6-12-10(4-2)8-14;;/h9-14H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1/i5D2,6D2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAHHJJRFHRVPV-QGTYBEAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCCNC(CC)CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N[C@@H](CC)CO)N[C@@H](CC)CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,4S)-3-Hexyl-4[(S)-2-(triisopropylsilyloxy)tridecyl]-2-oxetanone](/img/structure/B1141040.png)

![ethyl (2S)-2-[benzoyl(hydroxy)amino]-3-(4-methylsulfonylphenyl)propanoate](/img/structure/B1141042.png)

![(8S,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1141054.png)

![(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester](/img/structure/B1141059.png)